molecular formula C4H7IO2 B3054889 Ethyl iodoacetate CAS No. 623-48-3

Ethyl iodoacetate

Cat. No. B3054889
M. Wt: 214 g/mol
InChI Key: MFFXVVHUKRKXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04224445

Procedure details

43.5 G. (0.184 mol) of the obtained 3-methylsulfamoyl-thiophene-2-carboxylic acid methyl ester are dissolved in 400 ml. of absolute dimethylformamide are added dropwise at 0° C. during 1 hour to a stirred suspension of 4.5 g. (0.187 mol) of sodium hydride in 50 ml. of absolute dimethylformamide. Then, 40 g. (0.187 mol) of iodoacetic acid ethyl ester dissolved in 50 ml. of absolute dimethylformamide are added dropwise during 2 hours while cooling at 0°-5° C. and the mixture allowed to react for a further 1 hour [until a moistened pH paper shows a pH of 7-8]. The mixture is evaporated in vacuo and the residue taken up with 300 ml. of 0.5-N hydrochloric acid and 300 ml. of methylene chloride. The organic phase is separated, the aqueous phase is back-extracted twice with a small amount of methylene chloride and the combined organic phases are shaken out twice with 100 ml. each time of a 5% sodium bicarbonate solution [the aqueous phases are back-extracted once each time with a small amount of methylene chloride]. The combined organic phases are dried over sodium sulfate and evaporated. The crystalline residue is digested with a small amount of cold ethanol for purification. There is obtained 3-(N-carbethoxymethyl-N-methylsulfamoyl)-thiophene-2-carboxylic acid methyl ester of melting point 83°-85° C.
Quantity
0.184 mol
Type
reactant
Reaction Step One
Quantity
0.187 mol
Type
reactant
Reaction Step Two
Quantity
0.187 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:6][CH:7]=[CH:8][C:9]=1[S:10](=[O:14])(=[O:13])[NH:11][CH3:12])=[O:4].[H-].[Na+].[CH2:17]([O:19][C:20](=[O:23])[CH2:21]I)[CH3:18]>CN(C)C=O>[CH3:1][O:2][C:3]([C:5]1[S:6][CH:7]=[CH:8][C:9]=1[S:10](=[O:14])(=[O:13])[N:11]([CH2:21][C:20]([O:19][CH2:17][CH3:18])=[O:23])[CH3:12])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
0.184 mol
Type
reactant
Smiles
COC(=O)C=1SC=CC1S(NC)(=O)=O
Step Two
Name
Quantity
0.187 mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.187 mol
Type
reactant
Smiles
C(C)OC(CI)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the combined organic phases are shaken out twice with 100 ml
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling at 0°-5° C.
CUSTOM
Type
CUSTOM
Details
to react for a further 1 hour [until a moistened pH paper
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is back-extracted twice with a small amount of methylene chloride
EXTRACTION
Type
EXTRACTION
Details
each time of a 5% sodium bicarbonate solution [the aqueous phases are back-extracted once each time with a small amount of methylene chloride]
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crystalline residue is digested with a small amount of cold ethanol for purification

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1SC=CC1S(N(C)CC(=O)OCC)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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